1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Description
1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound, in particular, is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-5-6-17(2)20(13-16)23-11-9-22(10-12-23)15-18-7-8-19(24-3)14-21(18)25-4/h5-8,13-14H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRHUGHYUNQLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall process efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of dihydro derivatives of the aromatic rings.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of methoxy and methyl groups can influence its binding affinity to receptors and enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Dimethoxyphenyl)methyl]-4-(3-methylphenyl)piperazine
- 1-[(2,4-Dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine
- 1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methylphenyl)piperazine
Uniqueness
1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The combination of methoxy and methyl groups in specific positions can lead to distinct pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
